molecular formula C13H9N3O6 B5399302 Benzoic acid, 3-[(2,4-dinitrophenyl)amino]- CAS No. 7221-25-2

Benzoic acid, 3-[(2,4-dinitrophenyl)amino]-

Cat. No.: B5399302
CAS No.: 7221-25-2
M. Wt: 303.23 g/mol
InChI Key: IXLRLXCTHVMJJM-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[(2,4-dinitrophenyl)amino]- is an organic compound with the molecular formula C13H9N3O6. It is a derivative of benzoic acid where the amino group is substituted with a 2,4-dinitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[(2,4-dinitrophenyl)amino]- typically involves the reaction of 3-aminobenzoic acid with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(2,4-dinitrophenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 3-[(2,4-diaminophenyl)amino]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Benzoic acid and 2,4-dinitroaniline.

Scientific Research Applications

Benzoic acid, 3-[(2,4-dinitrophenyl)amino]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-[(2,4-dinitrophenyl)amino]- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-[(2,4-dinitrophenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

7221-25-2

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

3-(2,4-dinitroanilino)benzoic acid

InChI

InChI=1S/C13H9N3O6/c17-13(18)8-2-1-3-9(6-8)14-11-5-4-10(15(19)20)7-12(11)16(21)22/h1-7,14H,(H,17,18)

InChI Key

IXLRLXCTHVMJJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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